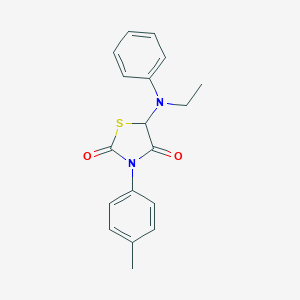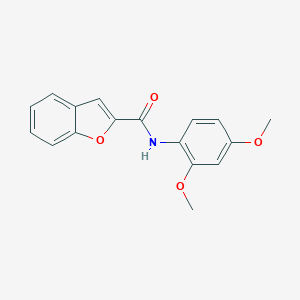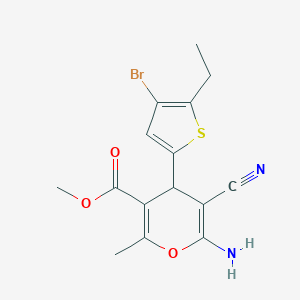
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, also known as HMM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMM-4 is a heterocyclic compound that contains an indazole ring and a hydroxymethyl group. This molecule has a molecular formula of C13H18N2O2 and a molecular weight of 234.3 g/mol.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antimicrobial activity. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. Another advantage is its potential applications in various fields, including medicinal chemistry and material science. However, one limitation is the limited availability of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one, which can make its synthesis and use in lab experiments challenging.
Future Directions
There are several future directions for the study of 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one. One direction is the further investigation of its anticancer, antiviral, and antimicrobial properties, including its mechanism of action and potential applications in drug development. Another direction is the synthesis of novel organic materials using 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one as a building block, with potential applications in electronic and optoelectronic devices. Additionally, the development of new synthesis methods for 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives could lead to improved availability and accessibility for lab experiments and potential applications.
Synthesis Methods
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using different methods, including the reaction of 2-methyl-2-nitropropane with 2-methyl-3-nitro-2-butene, followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl acetoacetate, followed by the reduction of the resulting nitro compound with sodium borohydride.
Scientific Research Applications
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been investigated for its anticancer, antiviral, and antimicrobial properties. In material science, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optoelectronic devices. In organic synthesis, 2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has been used as a versatile building block for the synthesis of various heterocyclic compounds.
properties
Product Name |
2-(hydroxymethyl)-3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O2/c1-7-10-8(12-13(7)6-14)4-11(2,3)5-9(10)15/h14H,4-6H2,1-3H3 |
InChI Key |
VWSZMXXXCSGTNF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
Canonical SMILES |
CC1=C2C(=NN1CO)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)






![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)